molecular formula C10H12ClNO B184538 N-(2-Chlorophenyl)-2-methylpropanamide CAS No. 5434-52-6

N-(2-Chlorophenyl)-2-methylpropanamide

Cat. No. B184538
CAS RN: 5434-52-6
M. Wt: 197.66 g/mol
InChI Key: JHCUDKMENCRKFQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the molecule and the chemical bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction. The mechanism of the reaction may also be studied .


Physical And Chemical Properties Analysis

This includes the compound’s physical properties such as melting point, boiling point, solubility, and spectral data, and chemical properties such as reactivity and stability .

Scientific Research Applications

  • Anti-Inflammatory Effects : A study investigated the anti-inflammatory effects of related compounds, demonstrating significant in vivo anti-inflammatory properties (Torres et al., 1999).

  • Structural and Spectral Analysis : Research on related compounds, such as 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, provided insights into their structural and spectral characteristics, using techniques like X-ray diffraction and NMR spectroscopy (Demir et al., 2016).

  • Pharmaceutical Analysis : The determination of related compounds in biological samples, like plasma and tissue, was studied, highlighting its relevance in pharmacokinetics and drug monitoring (De vos et al., 1999).

  • Antihistaminic Activities : Research explored the synthesis and biological evaluation of related compounds for antihistaminic and anticholinergic activities, underlining their potential in treating allergies and related conditions (Arayne et al., 2017).

  • Study of Radical-Mediated Degradation : The decomposition of related azo compounds, like 2,2'-azobis(2-methylpropanenitrile), was characterized, indicating its importance in pharmaceutical stability studies (Wells-Knecht & Dunn, 2019).

  • Pharmaceutical Development of Related Compounds : Studies like the characterization of tepoxalin, a related compound, by high-performance liquid chromatography/mass spectrometry, are vital for understanding the properties of pharmaceuticals (Burinsky et al., 1994).

  • Synthesis of Biological Agents : The synthesis of related compounds with potential biological activities, particularly as antimicrobial agents, was investigated, showcasing the compound's relevance in drug development (Akbari et al., 2008).

  • Anticonvulsant Activity : Research into the structure-activity relationships of related compounds provided insights into their potential anticonvulsant properties, useful in treating neurological disorders (Gunia-Krzyżak et al., 2017).

  • Acaricide Evaluation : The evaluation of related compounds as acaricides demonstrated their effectiveness in pest control, offering potential agricultural applications (Dittrich, 1966).

  • Antimicrobial Activity : The study of new derivatives based on related structures for their antimicrobial activity against planktonic and biofilm-embedded microbial cells revealed promising antibacterial and antifungal activities (Limban et al., 2020).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and environmental impact. It includes safety measures for handling and storing the compound, and first aid measures in case of exposure .

Future Directions

This could involve potential applications of the compound in industry or research, or suggestions for further studies to elucidate unknown properties or behaviors of the compound .

properties

IUPAC Name

N-(2-chlorophenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-7(2)10(13)12-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCUDKMENCRKFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50280133
Record name N-(2-Chlorophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50280133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chlorophenyl)-2-methylpropanamide

CAS RN

5434-52-6
Record name NSC15661
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15661
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Chlorophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50280133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Lee, JF Hartwig - The Journal of Organic Chemistry, 2001 - ACS Publications
Catalysts comprised Pd(OAc) 2 and either PCy 3 or sterically hindered N-heterocyclic carbene ligands provide fast rates for a palladium-catalyzed synthesis of oxindoles by amide α-…
Number of citations: 686 pubs.acs.org
NS Mahajan, SC Dhawale - European Journal of Medicinal Chemistry, 2015 - Elsevier
Multi-drug resistant (MDR) and extremely drug resistant (XDR) Mycobacterium tuberculosis strains have turned tuberculosis (TB) as “on the verge of eradication” to “most life threatening…
Number of citations: 16 www.sciencedirect.com

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